![molecular formula C30H18O12 B6328543 5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid CAS No. 1228047-99-1](/img/structure/B6328543.png)

5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

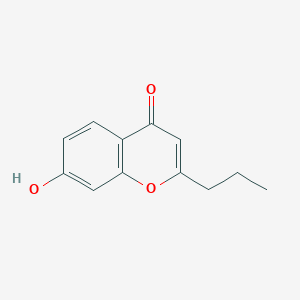

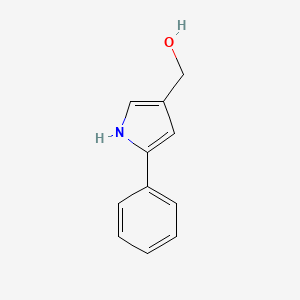

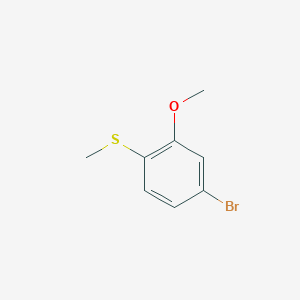

5’-(3,5-Dicarboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid, also known as H6BHB, is a multi-carboxylic MOFs linker . It has a molecular weight of 570.45672 and a molecular formula of C30H18O12 . It is commonly used as a monomer to synthesize Metal-Organic Frameworks (MOFs) materials .

Synthesis Analysis

This compound can be synthesized solvothermally . It is used as a monomer in the synthesis of MOF materials such as UTSA-20 and CTGU-10 .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple carboxylic acid groups attached to a terphenyl backbone . This structure allows it to act as a linker in the formation of MOFs .Chemical Reactions Analysis

As a multi-carboxylic MOFs linker, this compound can participate in reactions to form MOFs . These reactions typically involve the coordination of the carboxylic acid groups to metal ions, forming a three-dimensional network .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its structure. It has a high molecular weight and a complex structure with multiple carboxylic acid groups . These properties make it suitable for use as a linker in the formation of MOFs .Mecanismo De Acción

Target of Action

It’s known that the compound is used as a monomer in the synthesis of metal-organic frameworks (mofs) such as utsa-20 and ctgu-10 . MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis .

Mode of Action

The compound interacts with its targets by forming a highly porous NbO type metal–organic framework . This framework is constructed from an elaborately designed tetratopic ligand

Biochemical Pathways

Given its role in the formation of mofs, it can be inferred that it plays a crucial role in the synthesis and structural stability of these frameworks .

Result of Action

The primary result of the compound’s action is the formation of a novel NbO type microporous metal–organic framework . This framework exhibits high permanent porosity, making it a promising material for both methane storage and carbon dioxide capture at room temperature .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solvothermal synthesis of the MOF involves specific temperature and pressure conditions . Additionally, the compound’s storage conditions can also impact its stability and effectiveness .

Direcciones Futuras

The future directions for this compound are likely to be tied to its use in the synthesis of MOFs. MOFs have a wide range of potential applications, including gas storage, catalysis, and drug delivery . The ability to tailor the properties of the MOF by varying the metal ions and linkers used in its synthesis opens up a wide range of possibilities for future research and applications .

Propiedades

IUPAC Name |

5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O12/c31-25(32)19-4-16(5-20(10-19)26(33)34)13-1-14(17-6-21(27(35)36)11-22(7-17)28(37)38)3-15(2-13)18-8-23(29(39)40)12-24(9-18)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBJLRXVXCABNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720412 |

Source

|

| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228047-98-0 |

Source

|

| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)

![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)